molecular formula C14H14ClN3O5S B3590132 dimethyl 5-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate

dimethyl 5-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate

Cat. No.: B3590132
M. Wt: 371.8 g/mol
InChI Key: YXUJUGWVCSMIBL-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring structure containing two nitrogen atoms . Pyrazoles are known for their diverse pharmacological effects .


Synthesis Analysis

The synthesis of similar pyrazole derivatives has been reported in the literature. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Another study reported the synthesis of key intermediates in the preparation of zolazepam, which involved the reaction between the aldehyde group and the α-methylene group of the pyrazolone .


Molecular Structure Analysis

The molecular formula of this compound is C15H14ClN3O5 . It has a molecular weight of 351.74 g/mol . The structure includes a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives are diverse. For instance, the α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines, which after removal of the leaving group, provide the desired pyrazoles .


Physical and Chemical Properties Analysis

The compound appears as a colorless to light yellow crystal or crystalline powder . It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol, but insoluble in water . It is stable under normal temperature and pressure .

Mechanism of Action

While the specific mechanism of action for this compound is not available, pyrazole derivatives are known for their diverse pharmacological effects. For example, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .

Safety and Hazards

As an organic compound, it should be handled with protective gloves and goggles. Long-term or frequent contact with this compound should be avoided, and inhalation of its dust or solution should be prevented .

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities. For instance, the antileishmanial and antimalarial activities of pyrazole derivatives could be further investigated . Additionally, the synthesis methods could be optimized for large-scale production .

Properties

IUPAC Name

dimethyl 5-[(4-chloro-1-methylpyrazole-3-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O5S/c1-6-8(13(20)22-3)12(24-10(6)14(21)23-4)16-11(19)9-7(15)5-18(2)17-9/h5H,1-4H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUJUGWVCSMIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=NN(C=C2Cl)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dimethyl 5-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate
Reactant of Route 2
Reactant of Route 2
dimethyl 5-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate
Reactant of Route 3
Reactant of Route 3
dimethyl 5-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate
Reactant of Route 4
Reactant of Route 4
dimethyl 5-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate
Reactant of Route 5
Reactant of Route 5
dimethyl 5-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate
Reactant of Route 6
dimethyl 5-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate

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